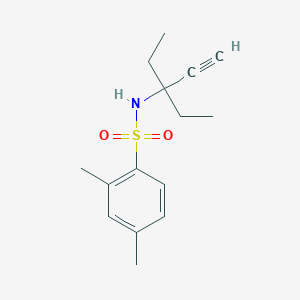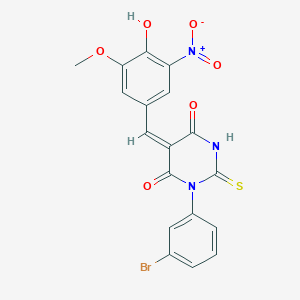
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DIDS and has been found to have a variety of interesting properties that make it useful for a range of applications. In
作用机制
The mechanism of action of DIDS is complex and not fully understood. It is known to inhibit chloride channels by binding to a specific site on the channel protein. This binding results in a conformational change in the protein that prevents chloride ions from passing through the channel. DIDS has also been found to inhibit the anion exchanger by binding to a specific site on the protein and preventing the exchange of anions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS are varied and depend on the specific application. Inhibition of chloride channels can result in a range of effects, including changes in cell volume, membrane potential, and the secretion of various compounds. Inhibition of the anion exchanger can result in changes in pH regulation, which can have a range of effects on cellular processes.
实验室实验的优点和局限性
One of the advantages of DIDS is its specificity for chloride channels and the anion exchanger. This specificity makes it a useful tool for studying the role of these proteins in various physiological processes. Additionally, DIDS is relatively stable and can be used in a range of experimental conditions. However, one limitation of DIDS is its potential for off-target effects. It is important to carefully control for these effects in experimental design.
未来方向
There are many future directions for the use of DIDS in scientific research. One potential area of study is the role of chloride channels in cancer progression. It has been suggested that chloride channels may play a role in the migration and invasion of cancer cells, and DIDS could be used to study this process. Additionally, DIDS could be used to study the role of chloride channels in various neurological disorders, such as epilepsy and migraine. Finally, further research is needed to fully understand the mechanism of action of DIDS and its potential for off-target effects.
Conclusion:
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide, or DIDS, is a chemical compound that has been widely studied for its potential use in scientific research. Its specificity for chloride channels and the anion exchanger makes it a useful tool for studying the role of these proteins in various physiological processes. However, its potential for off-target effects must be carefully controlled for in experimental design. There are many future directions for the use of DIDS in scientific research, including the study of its potential role in cancer progression and neurological disorders.
合成方法
The synthesis method for DIDS involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with diethylpropargylamine. This reaction results in the formation of N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
科学研究应用
DIDS has been used in scientific research for a variety of applications. One of its most common uses is as an inhibitor of chloride channels. Chloride channels are important for a variety of physiological processes, and their inhibition can have a range of effects. DIDS has also been used as an inhibitor of the anion exchanger, which is important for the regulation of pH in cells. Additionally, DIDS has been used as a tool for studying the role of chloride channels in various physiological processes, such as the regulation of insulin secretion.
属性
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-6-15(7-2,8-3)16-19(17,18)14-10-9-12(4)11-13(14)5/h1,9-11,16H,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCUZIISIQQAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S*,4S*,5R*)-4-{[(carboxymethyl)(methyl)amino]carbonyl}-5-(4-chlorophenyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5434207.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5434211.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5434212.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-4-methoxybenzamide](/img/structure/B5434221.png)
![3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5434224.png)
![N-cyclopentyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5434232.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzamide](/img/structure/B5434250.png)
![N~2~-{[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5434258.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5434264.png)
![2,5-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434267.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5434285.png)

![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5434297.png)